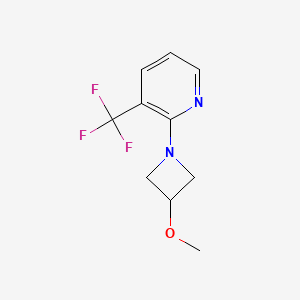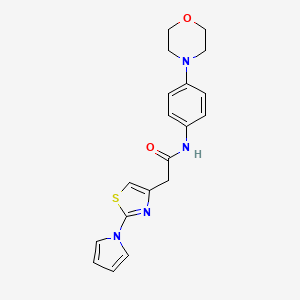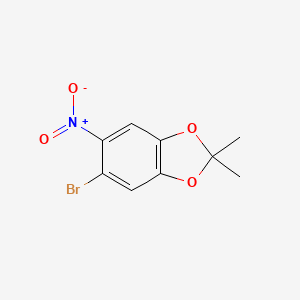
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is an organic compound used as a reactant in the preparation of phenanthridine-based Bcl-XL inhibitors . It has a molecular weight of 229.07 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole core with bromo, nitro, and methyl groups attached. The InChI code for this compound is 1S/C9H9BrO2/c1-9(2)11-7-4-3-6(10)5-8(7)12-9/h3-5H,1-2H3 .Applications De Recherche Scientifique
5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD has been widely used in scientific research, particularly in the fields of chemistry, pharmacology, and biochemistry. In chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, antifungal agents, and anti-cancer agents. In pharmacology, it has been studied for its potential applications as an antioxidant and antifungal agent. In biochemistry, it has been used in the synthesis of various enzymes, such as cytochrome P450 and cytochrome c oxidase.
Mécanisme D'action
The mechanism of action of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD is not yet fully understood. However, it is believed that its antioxidant and antifungal effects are due to its ability to interact with reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is thought that the compound is able to scavenge ROS and RNS, thus preventing them from causing oxidative damage to cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD have been studied in various laboratory experiments. It has been found to have antioxidant and antifungal effects, as well as anti-inflammatory and anti-cancer effects. In addition, it has been shown to have neuroprotective effects, as well as effects on the cardiovascular system, the immune system, and the metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to synthesize. In addition, it is a highly stable compound, and therefore can be stored for long periods of time without degradation. However, one of the main limitations is that it is toxic in high concentrations, and therefore must be handled with care.
Orientations Futures
There are a number of potential future directions for the use of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD. One potential application is in the development of new drugs, as it has demonstrated potential anti-inflammatory, anti-cancer, and neuroprotective effects. Additionally, it may be useful in the development of new food preservatives, as it has demonstrated antifungal effects. Finally, it may be useful in the development of cosmetics, as its antioxidant properties may be beneficial for skin health.
Méthodes De Synthèse
The synthesis of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole6-NO-1,3-BD is achieved via a condensation reaction between 2-bromo-5-nitrobenzaldehyde and 2,2-dimethyl-6-nitro-1,3-benzodioxole. This reaction is catalyzed by a strong acid, such as hydrochloric acid, and is performed in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at temperatures between 80-100 °C for a period of 1-2 hours. The product is then isolated by extraction with a suitable solvent, such as ethyl acetate, and purified by recrystallization.
Propriétés
IUPAC Name |
5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEFUFOKUSLXDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-4-methyl-6-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine](/img/structure/B2791970.png)


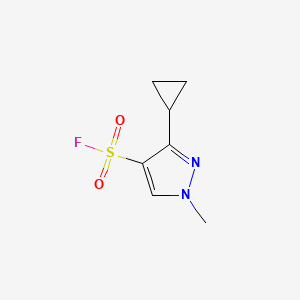

![Methyl 2-(5,6-dihydro-1,4-dioxine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2791980.png)
![3-butyl-7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2791981.png)
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide](/img/structure/B2791982.png)
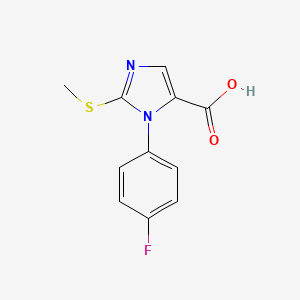
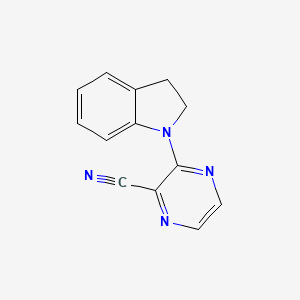
![1-(4-Phenylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B2791985.png)
